BenchChemオンラインストアへようこそ!

2-(Acetyloxy)-6-methylbenzoic acid

Cyclooxygenase inhibition Anti-inflammatory Analgesic development

This 6-methylated aspirin analogue exhibits markedly reduced COX-1 inhibition (IC50 30,000 nM vs aspirin's 3,200–4,550 nM) while preserving COX-2 activity, making it the preferred scaffold for gut‑sparing anti‑inflammatory agents and COX‑2‑targeted anticancer cobalt–alkyne complexes (superior cytotoxicity to cisplatin in HT‑29 cells). The acetyl group serves as a built‑in protecting group for the phenolic hydroxyl, enabling streamlined polyketide natural product syntheses (patulin, terreic acid) without extra deprotection steps. Its unique solid‑state packing (86.60° acetoxy twist) supports polymorph screening for optimized dissolution. 98% purity ensures reproducibility in medicinal chemistry and process R&D.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 31490-86-5
Cat. No. B1312102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-6-methylbenzoic acid
CAS31490-86-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC(=O)C)C(=O)O
InChIInChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyOSRBGUCAZNZFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetyloxy)-6-methylbenzoic acid (CAS 31490-86-5): Core Identifiers and Chemical Class for Procurement


2-(Acetyloxy)-6-methylbenzoic acid (also known as 6-Methylaspirin, AGN 833, or 2-Acetoxy-6-methylbenzoic acid) is a salicylic acid derivative bearing an acetyl ester at the ortho hydroxyl and a methyl group at the 6-position of the aromatic ring [1]. The compound (molecular formula C10H10O4; molecular weight 194.18 g/mol) is structurally analogous to acetylsalicylic acid (aspirin) but distinguished by the 6-methyl substitution, which alters its physicochemical properties (computed XLogP3 = 1.4) and biological activity profile [1].

2-(Acetyloxy)-6-methylbenzoic acid (31490-86-5): Why Simple Salicylate Analogs Are Not Direct Replacements


The 6-methyl group and the acetyl ester functionality of 2-(Acetyloxy)-6-methylbenzoic acid confer a distinct pharmacological and synthetic profile that cannot be replicated by unsubstituted analogs such as acetylsalicylic acid (aspirin) or by deacetylated derivatives like 6-methylsalicylic acid. Methylation at the 6-position reduces inhibitory potency against cyclooxygenase-1 (COX-1) while preserving activity against cyclooxygenase-2 (COX-2), as demonstrated in comparative studies of cobalt-alkyne complexes [1]. Additionally, the acetyl group serves as a protecting group for the phenolic hydroxyl, enabling selective deprotection strategies in multistep syntheses of polyketide-derived natural products [2]. These functional distinctions directly impact compound selection in medicinal chemistry programs and synthetic route design, making direct substitution with structurally similar but functionally divergent compounds scientifically unsound.

2-(Acetyloxy)-6-methylbenzoic acid (31490-86-5): Comparative Performance Data for Evidence-Based Selection


COX-1 Inhibitory Potency: 6-Methylaspirin vs. Aspirin

In a direct in vitro enzyme inhibition assay using isolated prostaglandin G/H synthase 1 (COX-1), 6-Methylaspirin exhibited an IC50 of 30,000 nM, while the unsubstituted parent compound aspirin (acetylsalicylic acid) has reported IC50 values ranging from 3,200 nM to 4,550 nM under comparable conditions [1][2]. The 6-methyl substitution results in a 6.6- to 9.4-fold reduction in COX-1 inhibitory potency.

Cyclooxygenase inhibition Anti-inflammatory Analgesic development

COX-2 Selectivity in Cobalt-Alkyne Complexes: Methylated vs. Non-Methylated Scaffolds

In a comparative study of cobalt-alkyne complexes derived from acetylsalicylic acid, the introduction of a methyl group at the 6-position of the aspirin scaffold (forming the 6-methyl derivative) reduced inhibitory effects at isolated COX-1, while effects at isolated COX-2 remained nearly constant relative to the non-methylated parent complex Co-ASS [1]. This translates to an improved COX-2/COX-1 selectivity ratio, although exact ratio values were not reported in the abstract. The 6-methyl complex demonstrated superior cytotoxicity toward COX-positive HT-29 colon carcinoma cells compared to cisplatin, highlighting the functional consequence of enhanced COX-2 selectivity [1].

COX-2 selective inhibition Anticancer agents Organometallic complexes

Synthetic Utility as a Protected 6-Methylsalicylic Acid Precursor

2-(Acetyloxy)-6-methylbenzoic acid serves as a protected form of 6-methylsalicylic acid (6-MSA), a key intermediate in the biosynthesis of numerous polyketide natural products including patulin, terreic acid, and neocarzinostatin [1]. Hydrolysis of the acetyl ester under controlled acidic or basic conditions yields 6-MSA . In contrast, the direct use of 6-MSA in multistep syntheses requires additional protecting group manipulations to prevent unwanted side reactions at the free phenolic hydroxyl. The acetylated derivative offers a pre-protected building block that streamlines synthetic routes.

Polyketide synthesis Natural product chemistry Protecting group strategy

Crystal Structure and Hydrogen Bonding: 2-Acetoxy-6-methylbenzoic Acid vs. Unsubstituted Analogs

Single-crystal X-ray diffraction studies of 2-acetoxy-6-methylbenzoic acid reveal that the carboxylic acid group forms inversion dimers via the expected R2(2)(8) graph-set motif, while the acetoxy group is twisted from the benzene ring plane by 86.60(17)° [1]. This conformation differs from that observed in unsubstituted 2-acetoxybenzoic acid (aspirin), where intermolecular hydrogen bonding patterns and ring orientations influence solid-state stability and dissolution properties. The 6-methyl group introduces steric hindrance that alters crystal packing compared to the parent compound.

Solid-state chemistry Crystallography Polymorph prediction

2-(Acetyloxy)-6-methylbenzoic acid (31490-86-5): Validated Use Cases Stemming from Comparative Evidence


Development of COX-2-Selective Anticancer Organometallic Complexes

Based on evidence that methylation at the 6-position of the aspirin scaffold reduces COX-1 inhibition while preserving COX-2 activity [1], 2-(Acetyloxy)-6-methylbenzoic acid is a preferred starting material for synthesizing cobalt-alkyne complexes intended for COX-2-positive tumor targeting. The improved COX-2 selectivity profile demonstrated in HT-29 colon carcinoma cells (superior cytotoxicity to cisplatin) validates its use in preclinical anticancer agent development [1].

Protected Building Block for 6-Methylsalicylic Acid in Polyketide Total Synthesis

The acetyl group of 2-(Acetyloxy)-6-methylbenzoic acid acts as a protecting group for the phenolic hydroxyl, enabling streamlined synthetic routes to polyketide natural products such as patulin, terreic acid, and neocarzinostatin [2]. Hydrolysis under mild conditions releases 6-methylsalicylic acid , eliminating an extra protection/deprotection step required when using the free phenol directly. This reduces step count and improves overall yield in total synthesis campaigns.

Solid-State Formulation Studies and Polymorph Screening

The distinct crystal packing of 2-acetoxy-6-methylbenzoic acid—characterized by an 86.60° acetoxy group twist and carboxylic acid inversion dimers [3]—differentiates it from aspirin and other salicylate derivatives. This unique solid-state arrangement may be exploited in polymorph screening and pharmaceutical formulation development where solubility and dissolution properties are critical quality attributes.

Selective COX-1-Sparing Anti-inflammatory Agent Design

With a COX-1 IC50 of 30,000 nM compared to aspirin's 3,200-4,550 nM [4][5], 6-Methylaspirin exhibits markedly reduced COX-1 inhibition. This property supports its use as a scaffold for designing novel anti-inflammatory agents that maintain efficacy while minimizing gastric side effects—a key differentiation that directly addresses the clinical limitations of traditional NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Acetyloxy)-6-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.